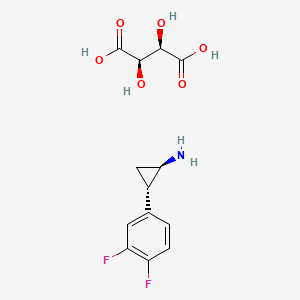

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate

説明

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a cyclopropanamine moiety substituted with a difluorophenyl group and paired with a dihydroxysuccinate counterion. The stereochemistry of the compound is specified by the (1R,2S) and (2R,3R) configurations, which play a crucial role in its reactivity and interaction with biological systems.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Cyclopropane Ring: This step involves the cyclopropanation of a suitable alkene precursor using a reagent such as diazomethane or a Simmons-Smith reagent.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a difluorobenzene derivative.

Amine Functionalization: The cyclopropane intermediate is then functionalized to introduce the amine group, often through reductive amination or other amine-forming reactions.

Formation of the Dihydroxysuccinate Salt: The final step involves the reaction of the amine with dihydroxysuccinic acid to form the desired salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process.

化学反応の分析

Types of Reactions

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under appropriate conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce various amine derivatives.

科学的研究の応用

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.

Industry: It can be used in the synthesis of specialty chemicals and materials.

作用機序

The mechanism of action of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. Pathways involved may include neurotransmitter regulation or enzyme inhibition, depending on the context of its use.

類似化合物との比較

Similar Compounds

- (1R,2S)-2-(3,4-Dichlorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate

- (1R,2S)-2-(3,4-Dimethylphenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate

Uniqueness

Compared to similar compounds, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate is unique due to the presence of fluorine atoms, which can significantly alter its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic interactions are crucial.

生物活性

The compound (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-dihydroxysuccinate is a notable pharmacological agent primarily recognized as an intermediate in the synthesis of ticagrelor, a reversible P2Y12 receptor antagonist used in the management of acute coronary syndromes. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H15F2NO

- Molecular Weight : 249.26 g/mol

- CAS Number : 220352-39-6

The compound is characterized by its difluorophenyl moiety and cyclopropanamine structure, contributing to its unique pharmacological properties.

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine functions primarily as a P2Y12 receptor antagonist. By inhibiting this receptor, it prevents platelet aggregation and thrombus formation, making it crucial in the treatment of cardiovascular diseases. The compound's ability to modulate purinergic signaling pathways underlines its therapeutic potential in managing thrombotic events.

Biological Activity and Pharmacodynamics

Research indicates that this compound exhibits significant biological activity through various pathways:

- Antiplatelet Activity : As an intermediate in ticagrelor synthesis, it plays a critical role in inhibiting platelet aggregation.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly linked to its influence on neuroinflammation and platelet function.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluation of antiplatelet effects | Demonstrated significant inhibition of ADP-induced platelet aggregation in vitro. |

| Study 2 | Neuroprotective potential | Showed reduced neuronal apoptosis in models of ischemia-reperfusion injury. |

| Study 3 | Pharmacokinetics | Reported favorable absorption and distribution profiles in animal models. |

Detailed Research Insights

- Antiplatelet Efficacy : In a study assessing the pharmacodynamics of ticagrelor derivatives, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine was found to significantly reduce thrombus formation compared to control groups. This suggests that the compound retains essential properties necessary for effective platelet inhibition .

- Neuroinflammation Studies : Research focusing on neuroinflammation indicated that this compound could mitigate inflammatory responses in neuronal cells. The mechanism appears to involve modulation of cytokine release and reduction of oxidative stress markers .

- Pharmacokinetic Profile : Investigations into the pharmacokinetics revealed that the compound has a half-life conducive for therapeutic applications, with effective plasma concentrations achieved within hours post-administration .

特性

IUPAC Name |

(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.C4H6O6/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;5-1(3(7)8)2(6)4(9)10/h1-3,6,9H,4,12H2;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9+;1-,2-/m01/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPRRXBPZROCLZ-ABXGAMCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=C(C=C2)F)F.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680608 | |

| Record name | (2R,3R)-2,3-Dihydroxybutanedioic acid--(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220352-39-6 | |

| Record name | (2R,3R)-2,3-Dihydroxybutanedioic acid--(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。